2-Hydroxy-4-methylbenzothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

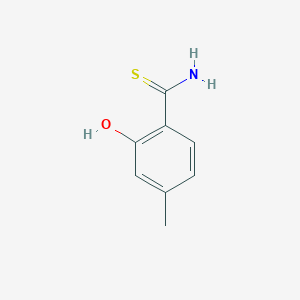

2-Hydroxy-4-methylbenzothioamide is an organic compound with the molecular formula C8H9NOS It is characterized by the presence of a hydroxyl group (-OH) and a thioamide group (-CSNH2) attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methylbenzothioamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the thioamide. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) are usually sufficient.

Solvent: Common solvents include dichloromethane or chloroform.

Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioamide group to an amine group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted benzothioamides depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-methylbenzothioamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 2-Hydroxy-4-methylbenzothioamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and thioamide groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxybenzothioamide: Lacks the methyl group, which may affect its reactivity and biological activity.

4-Methylbenzothioamide: Lacks the hydroxyl group, which can significantly alter its chemical properties and applications.

2-Hydroxy-4-methylbenzoic acid: The carboxylic acid analog, which has different reactivity and uses.

Uniqueness: 2-Hydroxy-4-methylbenzothioamide is unique due to the presence of both hydroxyl and thioamide groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

2-Hydroxy-4-methylbenzothioamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H9NOS

- CAS Number : [not specified in the search results]

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biochemical pathways:

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit neuroinflammation. For instance, related compounds have demonstrated the ability to suppress the release of pro-inflammatory cytokines and nitric oxide in activated microglia, suggesting potential applications in neurodegenerative diseases like Parkinson's disease .

- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease. The inhibition of this enzyme can lead to increased acetylcholine levels, thereby improving cognitive functions .

- Antimicrobial Properties : Preliminary studies suggest that thioamide derivatives may possess antimicrobial activity, although specific data on this compound is limited.

Neuroinflammation Study

A significant study investigated the effects of a related compound, 2-hydroxy-4-methylbenzoic anhydride (HMA), on neuroinflammation. The findings indicated that HMA could significantly reduce nitric oxide production and pro-inflammatory cytokine levels in LPS-stimulated BV-2 microglial cells. In vivo studies showed that HMA administration improved behavioral outcomes in a mouse model of Parkinson's disease by preventing microglial activation .

| Compound | Concentration (μM) | Effect on NO Production | Effect on Cytokines |

|---|---|---|---|

| HMA | 0.1 - 10 | Significant inhibition | Reduced IL-1β, IL-6 |

Acetylcholinesterase Inhibition

In research focused on Alzheimer's disease, several thiazole-based compounds were synthesized and tested for their ability to inhibit acetylcholinesterase. One compound exhibited an IC50 value of 2.7 µM, indicating strong inhibitory potential. This suggests that derivatives of benzothioamide may also possess similar properties, warranting further investigation .

Future Directions

Given the promising results from related compounds, further research is warranted to explore the specific biological activities of this compound. Potential areas for future studies include:

- Detailed Mechanistic Studies : Investigating the precise biochemical pathways affected by this compound.

- In Vivo Efficacy Trials : Conducting animal studies to evaluate therapeutic effects in models of neurodegenerative diseases.

- Structure-Activity Relationship (SAR) Analysis : Understanding how structural modifications impact biological activity.

Eigenschaften

IUPAC Name |

2-hydroxy-4-methylbenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJFDQZQGRSKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=S)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.